molecular formula C18H25NO4S B14745545 Benzenesulfonic acid; 4-hexoxyaniline CAS No. 6331-56-2

Benzenesulfonic acid; 4-hexoxyaniline

Cat. No.: B14745545
CAS No.: 6331-56-2
M. Wt: 351.5 g/mol
InChI Key: JWJTZWHIMTXQHA-UHFFFAOYSA-N
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Description

Benzenesulfonic acid is a strong aromatic sulfonic acid (chemical formula: C₆H₅SO₃H) characterized by a sulfonic acid group (-SO₃H) attached to a benzene ring. It exhibits high acidity (pKa ≈ -2.8) and is widely used in catalysis, detergents, and organic synthesis due to its water solubility and robust reactivity . The compound "Benzenesulfonic acid; 4-hexoxyaniline" likely refers to a derivative or salt formed between benzenesulfonic acid and 4-hexoxyaniline (C₆H₅NH₂-O-C₆H₁₃), where a hexyloxy group is para-substituted on an aniline moiety.

Properties

CAS No.

6331-56-2

Molecular Formula

C18H25NO4S

Molecular Weight

351.5 g/mol

IUPAC Name

benzenesulfonic acid;4-hexoxyaniline

InChI

InChI=1S/C12H19NO.C6H6O3S/c1-2-3-4-5-10-14-12-8-6-11(13)7-9-12;7-10(8,9)6-4-2-1-3-5-6/h6-9H,2-5,10,13H2,1H3;1-5H,(H,7,8,9)

InChI Key

JWJTZWHIMTXQHA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCOC1=CC=C(C=C1)N.C1=CC=C(C=C1)S(=O)(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the electrophilic aromatic substitution of benzene with sulfur trioxide, forming benzenesulfonic acid. The reaction can be reversed by heating benzenesulfonic acid in diluted aqueous sulfuric acid .

4-hexoxyaniline can be synthesized by reacting aniline with hexyl bromide in the presence of a base, such as potassium carbonate, under reflux conditions. The reaction yields 4-hexoxyaniline through nucleophilic substitution.

Industrial Production Methods

. This method ensures high yields and purity of the product. The production of 4-hexoxyaniline on an industrial scale typically involves the same nucleophilic substitution reaction but optimized for large-scale operations.

Chemical Reactions Analysis

Types of Reactions

Benzenesulfonic acid undergoes various chemical reactions typical of aromatic sulfonic acids, including:

4-hexoxyaniline can participate in reactions typical of aniline derivatives, including:

    Acylation: Reaction with acyl chlorides to form amides.

    Alkylation: Reaction with alkyl halides to form secondary or tertiary amines.

    Diazotization: Formation of diazonium salts, which can be further used in coupling reactions.

Common Reagents and Conditions

    Oxidation: Phosphorus pentachloride, sulfur trioxide.

    Reduction: Hydrogen gas with a metal catalyst.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products Formed

    Sulfonyl chlorides: From oxidation of benzenesulfonic acid.

    Amides: From acylation of 4-hexoxyaniline.

    Diazonium salts: From diazotization of 4-hexoxyaniline.

Mechanism of Action

The mechanism of action of benzenesulfonic acid derivatives often involves their strong acidity and ability to form stable sulfonate salts. These properties make them effective in catalyzing reactions and interacting with biological molecules. For example, benzenesulfonic acid derivatives can inhibit enzymes by binding to their active sites and altering their conformation .

Comparison with Similar Compounds

Structural and Functional Group Analysis

  • Benzenesulfonic Acid (C₆H₅SO₃H) :

    • Substituent: -SO₃H (strong electron-withdrawing group).
    • Properties: Melting point 44–51°C, boiling point 137–190°C, highly water-soluble, pKa -2.8 .
    • Applications: Catalyst in alkylation reactions, surfactant precursor .
  • 4-Aminobenzenesulfonic Acid (Sulfanilic Acid, C₆H₄(NH₂)SO₃H): Substituents: -NH₂ (electron-donating) and -SO₃H (electron-withdrawing) in para positions. Properties: Molecular weight 173.19 g/mol, forms zwitterionic structure, CAS 121-57-3 . Applications: Dye synthesis, pharmaceutical intermediates .
  • 4-Hydroxybenzenesulfonic Acid (C₆H₄(OH)SO₃H) :

    • Substituents: -OH (electron-donating) and -SO₃H.
    • Properties: Yellowish oily liquid, CAS 98-67-9, incompatible with strong oxidizers .
    • Applications: Electroplating, resin modification .
  • 4-Methoxyaniline-3-sulfonic Acid :

    • Substituents: -OCH₃ (methoxy) and -SO₃H.
    • Properties: CAS 6470-17-3, used in azo dye production .
  • Hypothetical 4-Hexoxyaniline Benzenesulfonate :

    • Substituents: -O-C₆H₁₃ (hydrophobic hexyloxy) on aniline; -SO₃⁻ (from benzenesulfonic acid).
    • Inferred Properties: Reduced water solubility compared to benzenesulfonic acid, increased lipophilicity due to hexyloxy group. Likely melting point <100°C (similar to alkylated derivatives).

Physicochemical Properties Comparison

Compound Molecular Weight (g/mol) Melting Point (°C) Boiling Point (°C) Solubility pKa
Benzenesulfonic Acid 158.17 44–51 137–190 High in water, alcohols -2.8
Sulfanilic Acid 173.19 >300 (decomposes) N/A Moderate in hot water ~3.0 (NH₂ effect)
4-Hydroxybenzenesulfonic Acid 174.16 N/A N/A Soluble in water ~0.5
4-Methoxyaniline-3-sulfonic Acid 203.22 N/A N/A Soluble in polar solvents ~1.5
4-Hexoxyaniline Benzenesulfonate* ~327.4 <100 (estimated) >200 (estimated) Low in water, high in organics ~-2.5 (similar to parent acid)

*Inferred properties based on structural analogs.

Q & A

Basic Research Questions

Q. What are the standard methods for synthesizing benzenesulfonic acid derivatives, and how can they be adapted for 4-hexoxyaniline?

  • Methodological Answer :

  • Sulfonation : React benzene with concentrated sulfuric acid (H₂SO₄) at 150–200°C to form benzenesulfonic acid. For derivatives like 4-hexoxyaniline, introduce functional groups post-sulfonation. For example, alkylation of 4-aminobenzenesulfonic acid (sulfanilic acid, CAS 121-57-3 ) with hexyl bromide under basic conditions (e.g., K₂CO₃ in DMF) yields 4-hexoxyaniline derivatives.

  • Oxidation/Reduction : Use oxidizing agents (e.g., KMnO₄) to introduce hydroxyl or nitro groups, or reducing agents (e.g., LiAlH₄) to convert cyano groups to amines .

  • Key Conditions : Monitor temperature (45–50°C for intermediates ), solvent polarity (prefer ethanol/water for solubility ), and stoichiometry to avoid side reactions.

    • Data Table : Common Reagents and Conditions
Reaction TypeReagentsTemperatureYield Optimization Tips
SulfonationH₂SO₄150–200°CUse excess H₂SO₄ to drive reaction
AlkylationHexyl bromide, K₂CO₃80°C (DMF)Purify via recrystallization in ethanol

Q. How can researchers characterize the purity and structural integrity of benzenesulfonic acid derivatives?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for benzenesulfonic acid ).
  • HPLC : Use C18 columns with UV detection (λ = 254 nm) to assess purity (>97% ).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ions (e.g., [M+H]⁺ for C₁₄H₁₅NO₆S: calc. 325.34 g/mol ).
  • Reference Standards : Compare with NIST data (e.g., InChIKey: HVBSAKJJOYLTQU-UHFFFAOYSA-N for sulfanilic acid ).

Q. What are the solubility properties of benzenesulfonic acid derivatives, and how do they influence experimental design?

  • Methodological Answer :

  • Polar Solvents : High solubility in water and ethanol due to sulfonic acid groups . Use aqueous buffers for kinetic studies.
  • Nonpolar Solvents : Insoluble in benzene or ether; use DMF or DMSO for hydrophobic reactions .
  • Implications : Design reactions in mixed solvents (e.g., ethanol/water) to balance solubility and reactivity.

Advanced Research Questions

Q. How can contradictory data on the reactivity of benzenesulfonic acid derivatives in sulfonation reactions be resolved?

  • Methodological Answer :

  • Variable Control : Re-evaluate reaction conditions (e.g., catalyst purity, moisture levels). For example, benzenesulfonic acid monohydrate (CAS 26158-00-9) may require anhydrous conditions to avoid hydrolysis .
  • Mechanistic Studies : Use isotopic labeling (e.g., ³⁴S) to track sulfonation pathways .
  • Collaborative Validation : Cross-reference data with NIST or ECHA databases to confirm structural assignments .

Q. What methodologies optimize the yield of 4-hexoxyaniline derivatives in multi-step syntheses?

  • Methodological Answer :

  • DoE (Design of Experiments) : Vary parameters like temperature (40–100°C), catalyst loading (e.g., 1–5 mol% Pd for coupling reactions), and reaction time .

  • Catalyst Screening : Test Lewis acids (e.g., AlCl₃) for electrophilic substitutions .

  • Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or preparative HPLC for intermediates .

    • Data Table : Yield Optimization Case Study
StepParameter TestedOptimal ValueYield Improvement
AlkylationSolvent (DMF vs. THF)DMF+25%
ReductionLiAlH₄ vs. NaBH₄LiAlH₄+15%

Q. How can computational modeling predict the behavior of benzenesulfonic acid derivatives in novel reactions?

  • Methodological Answer :

  • DFT Calculations : Model reaction pathways (e.g., sulfonation energy barriers) using Gaussian or ORCA software .
  • Molecular Docking : Predict interactions with biological targets (e.g., enzyme inhibition by 4-hexoxyaniline derivatives ).
  • Validation : Compare computed NMR/IR spectra with experimental data to refine models .

Safety and Environmental Considerations

  • Handling : Use PPE (gloves, goggles) due to irritant properties .
  • Ecotoxicology : Assess aquatic toxicity (NOEC = 0.1–3.1 mg/L for chronic exposure ) and biodegradability (persistence score: vL ).

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